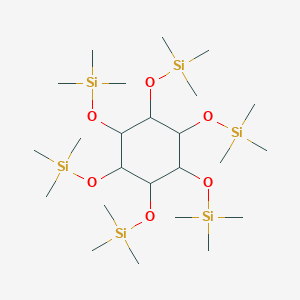
Trimethylsilyl-meso-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl-meso-inositol, also known as this compound, is a useful research compound. Its molecular formula is C24H60O6Si6 and its molecular weight is 613.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Introduction to Trimethylsilyl-meso-inositol
This compound (TMS-meso-inositol) is a synthetic derivative of meso-inositol, characterized by the addition of trimethylsilyl groups to the hydroxyl functionalities of the inositol molecule. This modification enhances its stability and solubility, making it a valuable compound for various scientific applications, particularly in biochemical and pharmaceutical research. The compound's unique properties facilitate its use in analytical chemistry, drug design, and biological studies.
Chemical Synthesis and Analytical Chemistry
TMS-meso-inositol serves as a critical reagent in the synthesis of inositol phosphates and their analogs. Its trimethylsilyl groups improve the volatility and stability of the compound during gas chromatography (GC) and mass spectrometry (MS) analyses. This property allows for more accurate quantification and characterization of inositol derivatives in complex biological samples.
- Case Study : A study demonstrated that TMS-meso-inositol could be effectively used to derivatize myo-inositol for GC-MS analysis, enhancing detection sensitivity and specificity .
Biochemical Research
In biochemical studies, TMS-meso-inositol is utilized to explore the roles of inositol phosphates in cellular signaling pathways. The compound's ability to mimic natural substrates allows researchers to investigate enzyme interactions and signaling mechanisms.
- Case Study : Research involving TMS-meso-inositol analogs has revealed insights into the substrate specificity of inositol polyphosphate kinases (IPKs). These studies demonstrated that modified inositols could serve as competitive inhibitors or substrates, providing a deeper understanding of IPK functions in cellular processes .
Pharmaceutical Development
The pharmaceutical industry leverages TMS-meso-inositol for drug design, particularly in developing therapies targeting metabolic disorders and psychiatric conditions. Its role as a precursor for synthesizing bioactive compounds makes it an essential tool in medicinal chemistry.
- Case Study : Investigations into the effects of inositol on mood disorders have highlighted the potential therapeutic benefits of TMS-meso-inositol derivatives. These compounds may enhance neurotransmitter signaling, offering new avenues for treating conditions like depression and anxiety .
Metabolic Studies
TMS-meso-inositol is also employed in metabolic research to understand its influence on insulin signaling and glucose metabolism. By examining how this compound interacts with cellular pathways, researchers can elucidate mechanisms underlying metabolic diseases such as diabetes.
- Case Study : A study focused on the impact of TMS-meso-inositol on insulin sensitivity showed promising results, indicating that it could enhance glucose uptake in muscle cells, thereby suggesting its potential role as a dietary supplement for managing insulin resistance .
Data Tables
Eigenschaften
IUPAC Name |
trimethyl-[2,3,4,5,6-pentakis(trimethylsilyloxy)cyclohexyl]oxysilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H60O6Si6/c1-31(2,3)25-19-20(26-32(4,5)6)22(28-34(10,11)12)24(30-36(16,17)18)23(29-35(13,14)15)21(19)27-33(7,8)9/h19-24H,1-18H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKXRNTVMCAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1C(C(C(C(C1O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H60O6Si6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334291 |
Source


|
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2582-79-8 |
Source


|
| Record name | Trimethylsilyl-meso-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













